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Acti Primary Targets Biological Consequence Key Supporting Evidence

ction

Inhibition of TIE2 kinase on Blocks TMEM doorway Preclinical mammary

Metastasis [1] endothelial cells and  function and tumor cell carcinoma models; Phase Ib

[2] macrophages intravasation; exhibits anti- trial in HER2- MBC.
angiogenic effects.

Immune FGR kinase (in Downregulates DKK1, Studies in

Modulation [3] CRC) enhancing CD8+ T-cell immunocompetent CRC
infiltration, activation, and mouse models; multi-omics
cytotoxic function. analysis.

Direct Tumor CDK16; BCR-ABL1 Induces cell cycle arrest In vitro and xenograft

Cell Targeting (including T315I (GO/G1 phase); inhibits models of TNBC; Phase |

[4] [5] mutant) proliferation of tumor cells. trial in CML.

Detailed Experimental Insights

For researchers looking to delve deeper, here is a summary of the key experimental models and

methodologies used to elucidate these mechanisms.
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¢ Model Systems:

o Breast Cancer: The anti-metastatic effect via TIE2 inhibition was primarily established in
orthotopic mouse models of metastatic mammary carcinoma (e.g., MMTV-PyMT) [1]. The direct
anti-tumor activity via CDK16 inhibition was studied in vitro and in xenograft models using
MDA-MB-231 and MDA-MB-468 TNBC cell lines [4].

o Colorectal Cancer (CRC): The immunomodulatory role via FGR inhibition was demonstrated in
immunocompetent mouse models (e.g., Balb/C, C57BL/6J) using CT-26 and MC-38 CRC cell
lines [3].

o Leukemia: Activity against BCR-ABLL1 (including T315] mutant) was shown in a mouse model
of CML-like myeloproliferative neoplasia and in a Phase | clinical trial for relapsed/refractory
CML [5].

¢ Key Methodologies:

o Pharmacodynamic Analysis: In clinical and preclinical studies, TIE2 inhibition was confirmed
by monitoring increased plasma Angiopoietin-2 levels, a marker of receptor blockade [2].

o Intravital Imaging (IVI): High-resolution IVI in mouse models directly visualized the
suppression of vascular permeability and tumor cell intravasation at TMEM sites upon
rebastinib treatment [1].

o Multi-omics & Flow Cytometry: In CRC studies, transcriptomic/proteomic analyses identified
DKK1 downregulation. Flow cytometry of tumor-infiltrating lymphocytes quantified increased
CD8+ T cells and activation markers (e.g., CD69) [3].

o Kinase Binding Assays: Pull-down assays using biotin-labeled rebastinib and phospho-
antibody microarrays identified FGR as a direct binding target and key kinase affected in CRC
cells [3].

Pathway and Workflow Visualization

The following diagram synthesizes findings from multiple studies to illustrate the three primary tumor

suppression pathways of rebastinib.
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This multi-targeted mechanism profile makes rebastinib a promising candidate for combination therapy
strategies. A Phase Ib clinical trial has already demonstrated that combining rebastinib with paclitaxel or
eribulin is feasible and shows pharmacodynamic evidence of TIE2 inhibition in patients with HER2-negative

metastatic breast cancer [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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